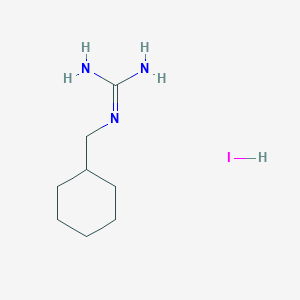

N-(cyclohexylmethyl)guanidine hydroiodide

Description

Overview of Guanidine (B92328) Derivatives in Chemical and Biological Sciences

Guanidine, with the formula HNC(NH₂)₂, is a nitrogen-rich organic compound characterized by a central carbon atom bonded to three nitrogen atoms. researchgate.netacs.org In physiological and most chemical environments, it exists in its protonated form, the guanidinium (B1211019) ion. This cation is remarkably stable due to the delocalization of its positive charge across all three nitrogen atoms, a property sometimes referred to as "Y-aromaticity". rsc.orgmdpi.com This stability makes guanidine one of the strongest organic bases in aqueous solution. researchgate.netmdpi.com

The guanidinium group is a fundamental functional group in biochemistry, most notably as the side chain of the amino acid arginine. researchgate.netgoogle.com Its planar, fork-like structure and positive charge enable it to form strong, bidentate hydrogen bonds with anionic groups such as carboxylates and phosphates. rsc.orgmdpi.com This interaction is critical for protein structure, enzyme-substrate binding, and molecular recognition events within biological systems. google.com

Beyond their natural roles, synthetic guanidine derivatives are a cornerstone of medicinal chemistry and materials science. google.comnih.gov The unique chemical properties of the guanidinium group have been harnessed to develop a wide array of therapeutic agents. google.com For instance, the biguanide (B1667054) derivative metformin (B114582) is a first-line treatment for type 2 diabetes, while other guanidine-containing molecules are used as antiseptics (chlorhexidine), anti-ulcer drugs (cimetidine), and antihypertensives. rsc.orgnih.gov The broad spectrum of biological activities includes antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govorganic-chemistry.org In chemistry, guanidinium salts like guanidinium chloride are widely used as potent chaotropic agents to denature proteins for research purposes. researchgate.net

Significance of N-(cyclohexylmethyl)guanidine Hydroiodide within the Guanidine Class

Specific academic literature detailing the unique significance or applications of N-(cyclohexylmethyl)guanidine hydroiodide is limited. Its importance is primarily derived from its identity as a member of the mono-substituted guanidine family. The structure can be deconstructed to understand its fundamental chemical nature:

Guanidinium Core : The central N-C-N framework provides the high basicity and the ability to form a stable, positively charged guanidinium ion.

Hydroiodide Salt : This indicates the compound is the salt formed by the reaction of the basic N-(cyclohexylmethyl)guanidine with hydroiodic acid. In this form, the guanidine group is protonated (as a guanidinium ion), and iodide serves as the counter-anion. Guanidinium salts with various anions are common in synthesis, where the choice of anion can influence solubility or subsequent reaction pathways.

While not a widely studied molecule itself, its synthesis would follow established chemical principles, likely involving the reaction of cyclohexylmethylamine with a guanylating agent such as cyanamide (B42294). nih.govnih.gov The significance of such a simple derivative typically lies in its potential use as a building block or intermediate in the synthesis of more complex molecules, or as a member of a chemical library for screening purposes.

Table 1: Chemical Properties of N-(cyclohexylmethyl)guanidine Hydroiodide

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₈IN₃ |

| Molecular Weight | 283.16 g/mol |

| Compound Class | Mono-substituted Guanidine Salt |

| Cation | N-(cyclohexylmethyl)guanidinium |

| Anion | Iodide (I⁻) |

| Key Structural Features | Guanidinium group, Cyclohexylmethyl group |

Scope and Research Context of the Compound in Contemporary Chemistry

The current research landscape does not feature N-(cyclohexylmethyl)guanidine hydroiodide as a compound of significant interest. A review of contemporary chemical and biological research databases does not yield studies focused on its specific biological activities, catalytic properties, or applications in materials science.

The context for this compound in modern chemistry is therefore primarily synthetic. The synthesis of variously substituted guanidines remains an active area of research, with numerous methods developed for their preparation. google.com N-(cyclohexylmethyl)guanidine hydroiodide represents a straightforward example of a mono-substituted guanidine salt, the preparation of which could serve to validate or explore a new synthetic methodology. For instance, general methods for preparing substituted guanidines often involve the reaction of an amine (in this case, cyclohexylmethylamine) with a reagent that provides the "CN₂" unit of the guanidine core. nih.gov

Therefore, the scope of N-(cyclohexylmethyl)guanidine hydroiodide is currently confined to its existence as a potential synthetic target or intermediate. It may be synthesized as part of a larger library of related compounds for biological screening or used as a precursor for more complex molecular architectures, but it has not been identified as a key compound of study in its own right.

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| N-(cyclohexylmethyl)guanidine hydroiodide | C₈H₁₈IN₃ |

| Guanidine | CH₅N₃ |

| Arginine | C₆H₁₄N₄O₂ |

| Metformin | C₄H₁₁N₅ |

| Chlorhexidine | C₂₂H₃₀Cl₂N₁₀ |

| Cimetidine | C₁₀H₁₆N₆S |

| Guanidinium chloride | CH₆ClN₃ |

| Cyclohexylmethylamine | C₇H₁₅N |

| Cyanamide | CH₂N₂ |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(cyclohexylmethyl)guanidine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.HI/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXRLBHWXQWZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN=C(N)N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation

Established Synthetic Routes for N-(cyclohexylmethyl)guanidine Hydroiodide

The preparation of N-(cyclohexylmethyl)guanidine hydroiodide can be approached through several synthetic pathways. These routes primarily involve the formation of the guanidine (B92328) moiety by reacting an amine with a suitable guanylating agent.

Amine-Cyanamide Reaction Pathways

A fundamental and long-standing method for the synthesis of guanidines involves the reaction of an amine with cyanamide (B42294). This pathway, when applied to the synthesis of N-(cyclohexylmethyl)guanidine, would involve the direct reaction of cyclohexanemethylamine (B146465) with cyanamide. The reaction proceeds via the nucleophilic addition of the primary amine to the carbon of the cyanamide's nitrile group.

The general reaction is as follows: Cyclohexyl-CH2-NH2 + H2N-CN -> (Cyclohexyl-CH2-NH)(H2N)C=NH

Following the formation of the guanidine base, treatment with hydroiodic acid would yield the desired N-(cyclohexylmethyl)guanidine hydroiodide. A Chinese patent describes a general method for preparing alkyl-guanidinium salts by reacting hydrogen cyanamide with a corresponding aliphatic amine, followed by acid neutralization. google.com While traditional methods often required harsh conditions, such as high temperatures and strongly acidic environments, modern variations have sought to improve efficiency and mildness. thieme-connect.com For instance, the reaction can be influenced by factors such as solvent and the presence of activating agents.

Catalytic Approaches in Guanidine Synthesis

To enhance the efficiency and substrate scope of guanidine synthesis, various catalytic systems have been developed. These approaches offer milder reaction conditions and can provide access to a wider range of substituted guanidines.

Lewis acids can be employed to activate the cyanamide for nucleophilic attack by the amine. Scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide under mild conditions in water. thieme-connect.com This method avoids the need for pre-activated guanylating reagents and is practical for substrates soluble in aqueous media. thieme-connect.com The proposed mechanism involves the coordination of the Lewis acid to the nitrile nitrogen of cyanamide, thereby increasing its electrophilicity and facilitating the addition of the amine.

| Catalyst Example | Substrate Scope | Conditions | Reference |

| Scandium(III) triflate | Various amines | Water, mild conditions | thieme-connect.com |

| Ytterbium triflate | Amines and carbodiimides | Solvent-free | organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions represent a powerful tool in the formation of C-N bonds and have been applied to the synthesis of guanidine derivatives. google.comrsc.org While often focused on the arylation of guanidines, these strategies can be adapted for the synthesis of complex guanidine structures. nih.gov For instance, palladium catalysis can be used in the functionalization of pre-existing guanidine scaffolds or in cascade reactions to build the guanidine core. organic-chemistry.orgnih.gov A one-pot multicomponent carbonylation/amination sequence catalyzed by Palladium(0) has been developed for the synthesis of N-acylguanidines from cyanamide, aryl halides, and amines. nih.gov

Copper-catalyzed reactions have emerged as a versatile method for the synthesis of N,N′,N″-trisubstituted guanidines. nih.govorganic-chemistry.org An operationally simple, three-component synthesis involves the reaction of a cyanamide, an arylboronic acid, and an amine in the presence of a copper catalyst, a base, and an oxidant (often oxygen). nih.govorganic-chemistry.org This method allows for the rapid assembly of complex guanidines from readily available starting materials. nih.govorganic-chemistry.org While this specific method leads to trisubstituted guanidines, it highlights the utility of copper catalysis in C-N bond formation for guanidine synthesis.

| Catalytic System | Reaction Type | Key Features | Reference |

| CuCl2·2H2O, bipyridine, K2CO3, O2 | Three-component oxidative coupling | Operationally simple, rapid assembly of trisubstituted guanidines. | nih.govorganic-chemistry.org |

Alternative Guanidinylation Procedures

Beyond the direct use of cyanamide, a variety of other guanidinylating agents and procedures have been developed to synthesize guanidines with diverse substitution patterns.

One highly relevant alternative for the synthesis of N-(cyclohexylmethyl)guanidine hydroiodide is the use of isothiouronium salts. Specifically, reactions of isothiouronium iodides with amines have been shown to produce the corresponding guanidine hydroiodides under mild conditions. tandfonline.comresearchgate.nettandfonline.com This method is advantageous as it directly yields the desired hydroiodide salt.

Other common guanidinylating reagents include:

1H-pyrazole-1-carboxamidine hydrochloride : A widely used reagent for the guanylation of primary and secondary amines. ntnu.no

S-methylisothiourea derivatives : These reagents react with amines to form guanidines, often under reflux conditions. scholaris.ca

Protected guanidinylating agents : Reagents such as N,N′-di-Boc-N″-triflylguanidine are used to introduce a protected guanidine group, which can be deprotected in a subsequent step. This approach is common in peptide synthesis and for complex molecules. google.com

Carbodiimides : The reaction of amines with carbodiimides, often catalyzed by Lewis acids or other metal complexes, is an atom-economical route to N,N',N''-trisubstituted guanidines. organic-chemistry.orgrsc.org

These alternative procedures offer a range of options for the synthesis of N-(cyclohexylmethyl)guanidine hydroiodide, with the choice of method depending on factors such as desired purity, scale, and the availability of starting materials.

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of the target guanidine compound relies heavily on the efficient preparation of its key precursors: the cyclohexylmethylamine building block and a suitable guanylating agent, often derived from cyanamide chemistry.

Preparation of Cyclohexylmethylamine Building Blocks

Cyclohexylmethylamine serves as the foundational building block for the synthesis of N-(cyclohexylmethyl)guanidine hydroiodide. A primary method for its preparation involves the reduction of cyclohexanecarbonitrile. This reduction can be effectively achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another significant route to primary amines like cyclohexylmethylamine is the reductive amination of an aldehyde. In this approach, cyclohexanecarboxaldehyde (B41370) is reacted with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or H₂ over a Nickel catalyst, to form the desired amine. This two-part process involves the initial formation of an imine, which is then subsequently reduced to the amine. libretexts.org

Synthesis of Relevant Cyanamide Derivatives

Cyanamide and its derivatives are common reagents for the guanylation of amines. The synthesis of substituted cyanamides often starts from the reaction of a primary or secondary amine with a cyanating agent. A prevalent, though hazardous, method involves the use of cyanogen (B1215507) bromide (BrCN). rsc.org Due to the toxicity of cyanogen bromide, safer alternatives have been developed.

One such method is the one-pot oxidation-cyanation of primary and secondary amines using N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). This approach avoids the direct handling of toxic cyanogen halides and is effective for a broad range of amines. organic-chemistry.org Another strategy involves the use of thiocyanoimidazolium salts, which act as electrophilic cyanation reagents in the presence of a base like diisopropylethylamine (DIPEA), successfully transferring a cyanide group to various amines. nih.gov N-acyl cyanamides, which can also act as precursors in radical-mediated guanidine synthesis, represent another class of relevant derivatives. nih.gov

The reaction of an amine with a cyanamide derivative is a direct method for forming a guanidine. For instance, the nucleophilic attack of an amine on a cyanamide can proceed, sometimes catalyzed by Lewis acids like scandium(III) triflate, to yield the corresponding guanidine. researchgate.netorganic-chemistry.org

Optimizations and Yield Enhancement in Synthetic Processes

Optimizing the synthesis of guanidines from amines is crucial for achieving high yields and purity. The choice of guanylating agent, catalyst, solvent, and reaction temperature all play significant roles.

Common guanylating agents for primary amines include 1H-pyrazole-1-carboxamidine hydrochloride and S-methylisothiourea salts. The reaction of primary aliphatic amines with 1H-pyrazole-1-carboxamidine hydrochloride in refluxing acetonitrile (B52724) has been shown to give good to excellent yields of the corresponding guanidinium (B1211019) salts with minimal work-up. ntnu.no

Catalysis is a key strategy for yield enhancement. The addition of amines to carbodiimides, another common route to guanidines, can be catalyzed by various metal compounds. Commercially available reagents like diethylzinc (B1219324) (ZnEt₂) have proven to be excellent catalysts for the guanylation of a range of amines, including primary aromatic and secondary cyclic amines, often proceeding with high efficiency. nih.gov Lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃), are also effective catalysts for the addition of amines to carbodiimides, often under solvent-free conditions. organic-chemistry.org

The table below summarizes the effect of different catalysts on the yield of guanidines from the reaction of amines with carbodiimides, based on general findings in the literature.

| Catalyst | Catalyst Type | Typical Amine Substrate | General Yield Range (%) | Reference |

|---|---|---|---|---|

| ZnEt₂ | Main Group | Aromatic and Secondary Amines | High | nih.gov |

| Yb(OTf)₃ | Lanthanide | Wide range of amines | Good to Excellent | organic-chemistry.org |

| Sc(OTf)₃ | Lanthanide | Amines (with cyanamide) | Good | researchgate.netorganic-chemistry.org |

| [VOCl₃] | Transition Metal | Wide range of amines | Good | |

| Fe(OAc)₂ | Transition Metal | Wide range of amines | Good |

Regioselectivity and Stereochemical Control in Guanidine Formation

Regioselectivity in the synthesis of guanidines becomes critical when the amine substrate contains multiple nucleophilic sites or when using unsymmetrical guanylating agents. For a primary amine like cyclohexylmethylamine, the reaction with a typical guanylating agent such as cyanamide or S-methylisothiourea is straightforward, as there is only one nucleophilic nitrogen atom, ensuring a single regioisomeric product.

However, in more complex scenarios, such as radical-mediated reactions involving N-acyl cyanamides, regioselectivity can be a significant factor. The regiochemical outcome of radical addition to the cyanamide moiety can be controlled to produce specific constitutional isomers. nih.gov

Stereochemical control is generally not a factor in the synthesis of acyclic guanidines like N-(cyclohexylmethyl)guanidine from achiral precursors, as no new stereocenters are formed during the guanylation step. The primary focus of stereocontrol in guanidine synthesis is typically in the preparation of cyclic guanidines or when incorporating guanidines into chiral molecules. In these cases, methods for the stereoselective delivery of the guanidine group to a molecule have been developed. For instance, directed guanidinylation of alkenes can proceed with a high level of stereocontrol, where a pre-existing functional group on the substrate directs the installation of the guanidine moiety. nih.gov While not directly applicable to the synthesis of the title compound from cyclohexylmethylamine, these advanced methods highlight the importance of stereocontrol in the broader context of guanidine synthesis. nih.govmdpi.comrsc.org

Advanced Structural Elucidation and Theoretical Investigations

Spectroscopic Characterization Methodologies

The structural confirmation and detailed analysis of N-(cyclohexylmethyl)guanidine hydroiodide and its analogues rely on a combination of modern spectroscopic techniques. These methods provide critical information regarding the molecular framework, functional groups, and connectivity of atoms within the molecule.

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides a comprehensive picture of the molecular structure of N-(cyclohexylmethyl)guanidine.

The proton NMR spectrum of N-(cyclohexylmethyl)guanidine hydroiodide is expected to display distinct signals corresponding to the different types of protons in the molecule: those of the cyclohexyl ring, the methylene (B1212753) bridge, and the guanidinium (B1211019) group.

Cyclohexyl Protons (C₆H₁₁): The eleven protons on the cyclohexyl ring typically appear as a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between 1.0 and 2.0 ppm. The complexity arises from the conformational rigidity of the ring and the intricate spin-spin coupling between axial and equatorial protons.

Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the cyclohexyl ring to the guanidinium nitrogen are diastereotopic. They are adjacent to a nitrogen atom, which deshields them, causing their signal to appear downfield compared to the cyclohexyl protons. This signal is expected as a doublet around 3.0-3.2 ppm, coupled to the single proton on the C1 carbon of the cyclohexyl ring.

Guanidinium Protons (-NH, -NH₂): The protons attached to the nitrogen atoms of the guanidinium group are acidic and undergo chemical exchange. Their signals are often broad and their chemical shift is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these protons may appear as a broad resonance in the region of 7.0-8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(cyclohexylmethyl)guanidine Cation

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl Ring Protons | 1.0 - 2.0 | Multiplets |

| Methylene Bridge (-CH₂-) | 3.0 - 3.2 | Doublet |

| Guanidinium N-H Protons | 7.0 - 8.5 | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-(cyclohexylmethyl)guanidine hydroiodide, distinct signals are anticipated for the guanidinium carbon, the methylene carbon, and the carbons of the cyclohexyl ring.

Guanidinium Carbon (>C=N): The central carbon of the guanidinium group is the most deshielded carbon in the molecule due to its bonding to three nitrogen atoms. Its resonance is expected to appear in the range of 156-159 ppm. For comparison, the guanidinium carbon in guanidine (B92328) hydrochloride appears around 159 ppm chemicalbook.com. In tetramethylguanidine, the imine carbon appears further downfield at 169 ppm, but protonation shifts this resonance upfield researchgate.net.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge is attached to a nitrogen atom and is expected to resonate at approximately 45-50 ppm.

Cyclohexyl Carbons (C₆H₁₁): The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum. The carbon attached to the methylene group (C1) would be the most downfield of the ring carbons, likely in the 35-40 ppm range, with the other ring carbons appearing between 25 and 32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(cyclohexylmethyl)guanidine Cation

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Guanidinium Carbon | 156 - 159 |

| Methylene Bridge (-CH₂-) | 45 - 50 |

| Cyclohexyl Ring Carbons | 25 - 40 |

Nitrogen-15 NMR spectroscopy is a powerful, albeit less common, technique for studying nitrogen-containing compounds like guanidines. rsc.org The ¹⁵N nucleus is a spin-½ nucleus, which provides sharp signals, but its low natural abundance (0.36%) and negative gyromagnetic ratio make direct detection challenging. wikipedia.orghuji.ac.il Consequently, indirect detection methods, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are often employed. wpmucdn.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-(cyclohexylmethyl)guanidine hydroiodide would be characterized by absorptions corresponding to N-H, C-H, and C=N bonds.

N-H Stretching: The guanidinium group contains N-H bonds that give rise to strong, broad absorption bands in the 3100-3400 cm⁻¹ region. This broadening is a result of extensive hydrogen bonding. researchgate.net

C-H Stretching: The stretching vibrations of the C-H bonds in the cyclohexyl and methylene groups are expected to appear as strong, sharp peaks in the region of 2850-2950 cm⁻¹. The presence of C-H stretches exclusively below 3000 cm⁻¹ is indicative of only sp³ hybridized carbon-hydrogen bonds. masterorganicchemistry.com

N-H Bending and C=N Stretching: The "double bond region" of the spectrum is particularly informative. A strong, broad band between 1630 cm⁻¹ and 1680 cm⁻¹ is characteristic of the guanidinium group. This band arises from a combination of the C=N stretching vibration and the N-H scissoring (bending) vibrations. researchgate.net In arginine, which contains a guanidinium group, CN stretching modes are observed around 1587 cm⁻¹ and 1610 cm⁻¹. nih.gov

C-I Stretching: The carbon-iodine bond of the hydroiodide counter-ion is not directly attached to the organic cation. Even in alkyl iodides, the C-I stretching absorption occurs at very low wavenumbers (below 600 cm⁻¹), which is outside the range of standard mid-IR spectrophotometers. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for N-(cyclohexylmethyl)guanidine hydroiodide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Guanidinium (-NH₂) | 3100 - 3400 | Strong, Broad |

| C-H Stretch | Cyclohexylmethyl (-CH₂, -CH) | 2850 - 2950 | Strong, Sharp |

| C=N Stretch / N-H Bend | Guanidinium (>C=N(H)₂) | 1630 - 1680 | Strong, Broad |

| C-H Bend | Cyclohexylmethyl (-CH₂) | 1450 - 1470 | Medium |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov For N-(cyclohexylmethyl)guanidine hydroiodide, soft ionization techniques like electrospray ionization (ESI) would be employed to observe the intact cation.

Molecular Weight Determination: The molecular formula for the N-(cyclohexylmethyl)guanidine cation is C₈H₁₈N₃⁺. Its calculated monoisotopic mass is 156.1501 Da. In ESI-MS, this would be observed as a prominent peak at m/z 156.15. The molecular weight of the neutral cyclohexylguanidine (a close analogue) is 141.21 g/mol . nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural insights. researchgate.netwikipedia.org For the N-(cyclohexylmethyl)guanidinium cation, fragmentation is expected to occur at the weakest bonds. Common fragmentation pathways for N-alkyl compounds involve cleavage of the C-C and C-N bonds. nih.govlibretexts.org

Alpha-Cleavage: Cleavage of the bond between the methylene bridge and the cyclohexyl ring is a likely pathway. This would result in the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a [CH₂=NH-C(=NH₂)NH₂]⁺ fragment at m/z 74.

Loss of Cyclohexylmethyl Group: Cleavage of the N-CH₂ bond would lead to the formation of a stable cyclohexylmethyl carbocation ([C₆H₁₁CH₂]⁺) at m/z 97 and a neutral guanidine molecule.

Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of alkanes. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(cyclohexylmethyl)guanidine and Analogues

Crystallographic Analysis and Solid-State Structures

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. These studies are crucial for determining the precise geometry, tautomeric form, and intermolecular interactions of guanidinium salts.

X-ray crystallography is a powerful tool for unambiguously identifying the tautomeric form of substituted guanidines present in a crystalline sample. mdpi.comntnu.no The analysis of bond lengths within the guanidine core allows for the clear distinction between C=N double bonds and C-N single bonds, which defines the specific tautomer. For N,N'-disubstituted guanidines, different tautomers can arise depending on the position of the double bond and the orientation (cis/trans) of the substituents. mdpi.comntnu.no

Studies on a series of N,N'-substituted guanidines have successfully employed X-ray crystallography to characterize these structural nuances. mdpi.comntnu.no The crystallographic data not only confirms the molecular structure but also provides details about the crystal packing and symmetry, as summarized in the table below for representative compounds.

| Compound Class | Molecules in Asymmetric Unit (AS) | Space Group |

| Guanidines with Aliphatic Primary Amines | 2 | P2₁/c |

| Guanidines with Pentafluoro Substituents | 2 | P-1 |

| Other Substituted Guanidines | 1 | P2₁/c or P-1 |

| Data derived from studies on various N,N'-substituted guanidines. mdpi.com |

The nature of the substituents on the guanidine nitrogen atoms has a profound effect on the electronic properties and steric factors that dictate which tautomer is energetically favored in the crystal lattice. mdpi.comntnu.noresearchgate.net Research has demonstrated a clear correlation between the electronic properties of the substituent and the resulting solid-state structure.

Specifically, in a series of N-(4,6-dimethylpyrimidin-2-yl)-N'-substituted guanidines, the tautomeric form was found to be dependent on the pKa of the amine substituent. mdpi.com

Guanidines with less electron-deficient substituents (derived from amines with a pKa > 3.8) consistently crystallize in a cis-trans geometry. In this form, the C=N double bond is located between the central carbon and the nitrogen atom of the pyrimidyl unit. mdpi.com

Guanidines with more electron-deficient aniline substituents (derived from anilines with a pKa < 3.2) adopt a cis-cis geometry in the solid state. Here, the tautomeric equilibrium shifts, and the C=N double bond is found on the opposite side of the guanidine core, directed towards the aniline substituent. mdpi.com

This switch in tautomeric preference is attributed to a combination of the electronic influence of the substituents and the optimization of intermolecular hydrogen bonding within the crystal structure. mdpi.comntnu.no

Hydrogen bonding is a dominant force in the crystal packing of guanidinium salts, directing the formation of complex and stable supramolecular architectures. nih.gov The planar, charge-delocalized guanidinium cation is an excellent hydrogen bond donor, readily forming multiple N-H···X interactions with counter-anions (like iodide) and other hydrogen bond acceptors. nih.govearthlinepublishers.com

The specific tautomer present in the crystal directly influences the geometry of the resulting hydrogen-bonding network. mdpi.com

In the cis-trans tautomeric form, the arrangement of N-H donors facilitates the formation of infinite chains where molecules are linked through N-H···N hydrogen bonds between neighboring guanidines. mdpi.com

In the cis-cis tautomeric form, the different positioning of the hydrogen atoms prevents this chain formation. Instead, it promotes the creation of dimeric structures through pairs of N-H···N hydrogen bonds. mdpi.com

In the case of N-(cyclohexylmethyl)guanidine hydroiodide, strong N-H···I hydrogen bonds are expected to be a primary feature of the crystalline structure, linking the cations and anions into a stable three-dimensional network. earthlinepublishers.com The electrostatic potential of the guanidinium cation shows a high positive potential, making it a strong hydrogen donor, while the iodide anion is the corresponding acceptor. nih.gov

Computational Chemistry and Molecular Modeling

Theoretical calculations and simulations provide a molecular-level understanding that complements experimental data. These methods can predict the relative stability of different structures and simulate their dynamic behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to calculate the relative energies of different guanidine tautomers, offering a theoretical prediction of their stability. nih.govjournalspub.infonih.gov

Calculations performed on isolated molecules can help disentangle the intrinsic electronic preferences from the effects of crystal packing. mdpi.comntnu.no For instance, DFT calculations have been used to compare the energies of different tautomers of N,N'-substituted guanidines. mdpi.com These studies often show that while one tautomer may be more stable in the gas phase, intermolecular interactions in the solid state can favor the crystallization of a higher-energy tautomer. mdpi.com Various DFT methods, such as B3LYP and M06-2X, can be employed to assess these energy differences. nih.gov

| Tautomer Comparison | Calculated Relative Energy (kJ/mol) |

| Tautomer T1 (cis-trans) | Base Energy (0.0) for non-aniline structures |

| Tautomer T2 (cis-cis) | Typically higher energy for non-aniline structures |

| Tautomer T3 | Found to be 15–17 kJ/mol higher in energy |

| Representative data from DFT calculations on N,N'-substituted guanidines. mdpi.com |

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For guanidinium salts, MD simulations can provide critical insights into their behavior in solution, the dynamics of ion pairing, and interactions with their environment. nih.govrsc.org

While crystallographic data reveals a static solid-state picture, MD simulations can model the dynamic nature of the N-(cyclohexylmethyl)guanidinium cation and the iodide anion in a solvent. These simulations can be used to:

Investigate the microscopic structure and transport properties of guanidinium-based systems. nih.gov

Characterize solute-solvent interactions and the role of the guanidinium ion in disrupting or forming hydrogen bond networks. rsc.org

Explore the phenomenon of like-charge ion pairing between guanidinium cations in aqueous solutions. acs.orgacs.org

Simulate the association processes and hydrogen bonding motifs that occur in solution prior to crystallization. mdpi.com

An all-atom force field, which defines the potential energy of the system, is developed to accurately describe the intramolecular and intermolecular forces governing the system's behavior. nih.gov

Docking Studies for Ligand-Target Interactions (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, this can be used to understand potential interactions with various biological macromolecules. Given the structural features of the N-(cyclohexylmethyl)guanidinium cation, particularly its ability to form strong hydrogen bonds and electrostatic interactions, it is a candidate for interacting with biological targets that possess negatively charged or hydrogen-bond-accepting residues, such as the minor groove of DNA or the active sites of certain enzymes.

A hypothetical docking study could explore the interaction of the N-(cyclohexylmethyl)guanidinium cation with a DNA duplex. The guanidinium group is known to interact favorably with the phosphate (B84403) backbone of DNA. The cyclohexylmethyl group would likely reside in the minor groove, potentially forming van der Waals contacts with the groove walls.

Key Interactions:

Hydrogen Bonding: The protonated guanidinium group can act as a hydrogen bond donor, forming multiple hydrogen bonds with the phosphate oxygen atoms or with the nitrogen and oxygen atoms of the DNA bases (adenine, guanine, cytosine, and thymine).

Electrostatic Interactions: The positive charge of the guanidinium group would have favorable electrostatic interactions with the negatively charged phosphate backbone of DNA.

Van der Waals Forces: The nonpolar cyclohexylmethyl moiety could engage in van der Waals interactions with the hydrophobic parts of the DNA minor groove.

Below is a hypothetical data table summarizing the results of such a docking study.

| Target Site | Binding Energy (kcal/mol) | Hydrogen Bond Interactions (Ligand Atom -> Target Atom) | Key Interacting Residues |

| DNA Minor Groove (dAdT stretch) | -7.8 | NH1 -> O (Phosphate) | A:O4', T:O4' |

| NH2 -> N3 (Adenine) | A:N3 | ||

| NH2 -> O2 (Thymine) | T:O2 |

This is an interactive data table. You can sort and filter the data.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For N-(cyclohexylmethyl)guanidine, the primary sources of conformational flexibility are the rotation around the C-N bonds of the guanidine group and the C-C bonds within the cyclohexyl ring and the methylene linker.

An energy landscape for N-(cyclohexylmethyl)guanidine would likely show several local energy minima corresponding to different stable conformers. The global minimum would likely correspond to the conformer with the cyclohexyl ring in a chair conformation and the bulky guanidinomethyl group in the equatorial position to minimize steric hindrance.

Potential Stable Conformers:

Chair-Equatorial: The most stable conformer, with the cyclohexyl ring in a chair conformation and the substituent in the equatorial position.

Chair-Axial: A higher energy conformer where the substituent is in the axial position, leading to 1,3-diaxial interactions.

Twist-Boat Conformations: Higher energy conformers of the cyclohexyl ring.

A hypothetical data table summarizing the relative energies of different conformers is presented below.

| Conformer | Dihedral Angle (°)(C1-C2-C7-N1) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Chair-Equatorial | 178.5 | 0.00 | 95.2 |

| Chair-Axial | 65.2 | 2.15 | 4.8 |

| Twist-Boat-1 | 155.3 | 5.50 | <0.1 |

| Twist-Boat-2 | -160.1 | 5.80 | <0.1 |

This is an interactive data table. You can sort and filter the data.

Chemical Reactivity and Mechanistic Studies

Nucleophilic and Electrophilic Properties of the Guanidine (B92328) Moiety

The guanidine group exhibits both nucleophilic and electrophilic characteristics, a duality that stems from its structure, which can be formally considered as a combination of aminal and imine functionalities. ineosopen.org

The aminal portion of the guanidine molecule, with its electron-rich nitrogen atoms, acts as an effective N-nucleophile. ineosopen.orgnih.gov This nucleophilicity is evident in reactions such as Michael additions, as well as alkylation and acylation reactions. ineosopen.orgnih.gov Guanidines can react with various electrophiles, with the initial step often being the nucleophilic attack by one of the nitrogen atoms. nih.gov

Conversely, the electrophilic properties of the guanidine moiety are associated with the central carbon atom and the imine function. ineosopen.org These properties are generally less pronounced due to the delocalization of electrons within the guanidine group. ineosopen.org However, the electrophilic character of the central carbon in the protonated guanidinium (B1211019) ion is significant and plays a crucial role in its catalytic activity, allowing it to act as a Lewis acid. mdpi.com The guanidine group can also act as a proton donor, showcasing a moderate electrophilic character. ineosopen.org

Reactions of N-(cyclohexylmethyl)guanidine Hydroiodide as a Reagent

As a derivative of guanidine, N-(cyclohexylmethyl)guanidine hydroiodide serves as a valuable reagent in various chemical transformations, primarily leveraging the strong basicity of the guanidine core.

Substituted guanidines are widely employed in organic synthesis, often as strong, non-nucleophilic organic bases that are soluble in organic solvents. ineosopen.org Their high Brønsted basicity is a key feature. ineosopen.org The deprotonated form, N-(cyclohexylmethyl)guanidine, can be used to facilitate a variety of base-mediated reactions. Due to the high pKa of its conjugate acid, it can deprotonate a wide range of carbon and heteroatom acids.

Chiral guanidine derivatives have been successfully used as organocatalysts in numerous fundamental organic transformations, achieving high efficiency and stereoselectivity. rsc.orgnih.gov These reactions are often based on the guanidine's ability to act as a Brønsted base, abstracting a proton from a substrate to generate a reactive nucleophile. nih.gov The resulting protonated guanidinium cation then participates in the reaction, often by activating the electrophile through hydrogen bonding. nih.gov

Below is a table summarizing key organic reactions where guanidine bases are utilized.

| Reaction Type | Role of Guanidine | Description |

| Michael Addition | Brønsted Base | Deprotonates a pro-nucleophile (e.g., a 1,3-dicarbonyl compound) to initiate conjugate addition to an α,β-unsaturated system. ineosopen.orgnih.gov |

| Henry Reaction (Aza-Henry) | Brønsted Base | Catalyzes the addition of a nitroalkane to an aldehyde or ketone (or imine for aza-Henry) by deprotonating the nitroalkane. nih.gov |

| Mannich Reaction | Brønsted Base | Facilitates the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.gov |

| Alkylation Reactions | Brønsted Base | Used in asymmetric alkylation of substrates like tert-butyl glycinate (B8599266) Schiff bases. encyclopedia.pub |

| Epoxidation | Brønsted Base | Can be used as a catalyst in reactions such as the epoxidation of chalcone (B49325). researchgate.net |

Guanidine derivatives have emerged as powerful organocatalysts, primarily due to their strong basicity and hydrogen-bond donating capabilities. rsc.org The catalytic cycle typically involves the guanidine acting as a Brønsted base to activate a reactant. nih.gov

In addition to being Brønsted base catalysts, guanidines can also function as ligands for metal centers. rsc.org The resulting metal-guanidine or metal-guanidinate complexes show promise for catalyzing unique chemical transformations. rsc.org For instance, certain organometallic guanidinato complexes have been shown to catalyze the hydrosilylation of alkenes and the reduction of carbonyl groups. encyclopedia.pub

The catalytic applications of guanidine derivatives are diverse and continue to be an active area of research. rsc.org

| Catalytic Application | Type of Catalysis | Mechanistic Role |

| Asymmetric Synthesis | Organocatalysis | Chiral guanidines act as Brønsted bases and create a chiral environment, inducing enantioselectivity. rsc.orgnih.gov |

| Phase-Transfer Catalysis | Organocatalysis | Chiral guanidinium salts can function as phase-transfer catalysts. rsc.org |

| Polymerization | Metal Catalysis | Rare-earth metal guanidinates can catalyze olefin polymerization processes. encyclopedia.pub |

| Addition Reactions | Metal Catalysis | Zinc-guanidinate complexes can catalyze the addition of anilines to carbodiimides. encyclopedia.pub |

Stability and Decomposition Pathways under various Chemical Conditions

Guanidines and their salts are susceptible to degradation, particularly through hydrolysis, under various chemical conditions.

The primary decomposition pathway for guanidines is hydrolysis, which can be catalyzed by both acids and bases, to yield the corresponding urea (B33335) and amine. digitellinc.com In the case of N-(cyclohexylmethyl)guanidine, hydrolysis would produce N-(cyclohexylmethyl)urea and ammonia (B1221849). Studies on bicyclic guanidines have shown that while they are generally stable in pure water, they undergo hydrolysis in the presence of hydroxide (B78521) ions. rsc.org The rate of hydrolysis can be influenced by steric hindrance near the guanidine's central carbon; bulkier alkyl groups can increase stability by sterically hindering nucleophilic attack. digitellinc.com

The thermal stability of guanidinium salts has also been investigated. For example, guanidine nitrate (B79036) exhibits a higher thermal stability compared to urea nitrate or ammonium (B1175870) nitrate, releasing significant heat upon decomposition. uri.edu The decomposition of guanidinium salts can be complex, potentially involving dehydration to form products like nitroguanidine (B56551) (in the case of the nitrate salt) and subsequent reactions to form compounds such as melamine (B1676169) and cyanamide (B42294). uri.edu Guanidine compounds can also decompose to produce highly toxic hydrogen cyanide gas under certain conditions. acs.org

Resonance and Aromaticity in the Protonated Guanidinium System

The remarkably high basicity of guanidine (pKa of the conjugate acid is 13.6) is a direct consequence of the extensive resonance stabilization of its protonated form, the guanidinium cation. ineosopen.orgwikipedia.org When N-(cyclohexylmethyl)guanidine accepts a proton, it forms the N-(cyclohexylmethyl)guanidinium cation.

The positive charge in this cation is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms and the central carbon atom through resonance. wikipedia.orgvaia.com This delocalization can be represented by three equivalent resonance structures, where the double bond shifts between the central carbon and each of the three nitrogen atoms. This distribution of the positive charge over multiple atoms significantly stabilizes the cation, making the parent guanidine a very strong base. vaia.com

The guanidinium cation is a planar, symmetrical ion (in the case of the parent ion) where the C-N bonds have a bond order of 4/3, indicating significant double bond character for all three bonds. wikipedia.org This electronic structure has led to the concept of "Y-aromaticity." ineosopen.org The guanidinium system contains six π-electrons delocalized over four atoms in a Y-shaped arrangement, which imparts a high degree of stability similar to that of conventional aromatic systems. ineosopen.org

Structure Activity Relationship Sar Studies and Molecular Design Principles Non Clinical Focus

General Principles of SAR in Guanidine (B92328) Compounds

The biological activity of guanidine-containing molecules is profoundly influenced by the physicochemical properties of the guanidine group itself. This functional group is capable of forming strong, bidentate hydrogen bonds with carboxylate and phosphate (B84403) groups found in biological macromolecules like proteins and nucleic acids. This ability to engage in multiple, high-affinity interactions is a cornerstone of its role as a pharmacophore.

Several general principles govern the SAR of guanidine compounds:

Basicity and Protonation State: The high basicity of the guanidine group is critical for its biological function. At physiological pH, the guanidinium (B1211019) cation can engage in crucial electrostatic interactions with negatively charged residues in receptor binding pockets. Modifications that alter the pKa of the guanidine group can significantly impact its binding affinity and, consequently, its biological activity.

Hydrogen Bonding Capacity: The planar, Y-shaped geometry of the guanidinium group allows for the formation of up to six hydrogen bonds, contributing significantly to the binding energy and specificity of ligand-receptor interactions. The number and arrangement of substituents on the guanidine nitrogen atoms can modulate this hydrogen bonding potential.

Steric Factors: The size and shape of substituents on the guanidine scaffold can have a profound impact on biological activity. Bulky groups can introduce steric hindrance, preventing optimal binding to a target receptor. Conversely, specific steric features might be required for selective interactions with a particular binding site.

Impact of Cyclohexylmethyl Moiety on Molecular Interactions

The methylene (B1212753) linker between the cyclohexyl ring and the guanidine nitrogen provides a degree of rotational freedom, allowing the bulky cyclohexyl group to adopt various orientations relative to the guanidine core. This flexibility can be advantageous in allowing the molecule to adapt its conformation to fit optimally within a binding site.

Investigation of Substituent Effects on Guanidine Scaffold Activity

The activity of guanidine-containing compounds can be finely tuned by the introduction of various substituents on the guanidine scaffold. These substituents can exert their effects through a combination of electronic and steric factors.

The electronic properties of substituents attached to the guanidine nitrogen atoms can significantly influence the basicity (pKa) of the guanidine group. Electron-donating groups (EDGs) increase the electron density on the nitrogen atoms, thereby increasing the basicity of the guanidine. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a decrease in basicity. This modulation of pKa can have a direct impact on the strength of electrostatic interactions with biological targets.

The Hammett equation provides a quantitative measure of the electronic effect of a substituent. The Hammett parameter (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.

Table 1: Illustrative Electronic Properties of Common Substituents

| Substituent | Hammett Parameter (σp) | Electronic Effect | Predicted Impact on Guanidine Basicity |

|---|---|---|---|

| -NO₂ | 0.78 | Strong Electron-Withdrawing | Decrease |

| -CN | 0.66 | Strong Electron-Withdrawing | Decrease |

| -Cl | 0.23 | Weak Electron-Withdrawing | Decrease |

| -H | 0.00 | Neutral | Baseline |

| -CH₃ | -0.17 | Weak Electron-Donating | Increase |

| -OCH₃ | -0.27 | Moderate Electron-Donating | Increase |

This table provides illustrative values. The actual impact on basicity can also be influenced by the position of the substituent and other structural features.

The size and three-dimensional shape of substituents on the guanidine scaffold are critical determinants of its interaction with biological targets. Steric hindrance, arising from bulky substituents, can prevent the molecule from adopting the optimal conformation for binding. The Taft steric parameter (Es) is a quantitative measure of the steric effect of a substituent. More negative Es values indicate greater steric bulk.

Table 2: Illustrative Steric Properties of Common Substituents

| Substituent | Taft Steric Parameter (Es) | Steric Bulk | Potential Impact on Receptor Binding |

|---|---|---|---|

| -H | 1.24 | Minimal | Minimal steric hindrance |

| -CH₃ | 0.00 | Small | Minor steric hindrance |

| -CH₂CH₃ | -0.07 | Moderate | Potential for some steric clash |

| -CH(CH₃)₂ | -0.47 | Significant | Increased likelihood of steric hindrance |

| -C(CH₃)₃ | -1.54 | Very Large | High probability of steric hindrance |

This table provides illustrative values. The actual impact on binding depends on the specific topology of the receptor binding site.

Design of Guanidine Analogues and Derivatives

The design of novel guanidine analogues and derivatives is guided by the principles of SAR. By systematically modifying the substituents on the guanidine scaffold, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds. This often involves exploring a range of substituents with varying electronic and steric properties to identify the optimal combination for a given biological target.

The synthesis of N,N'-disubstituted guanidines is a fundamental process in the development of new guanidine-based therapeutic agents. Several methods are available for their preparation, each with its own advantages and limitations.

One common approach involves the guanylation of a primary or secondary amine with a suitable guanylating agent. A widely used reagent for this purpose is 1H-pyrazole-1-carboxamidine hydrochloride. This reagent reacts with amines under basic conditions to afford the corresponding substituted guanidines.

Another versatile method is the reaction of an amine with a carbodiimide, followed by the addition of a second amine. This three-component reaction allows for the synthesis of unsymmetrically substituted guanidines.

Furthermore, the reaction of thioureas with amines in the presence of a desulfurizing agent, such as a mercury(II) or copper(II) salt, provides a convenient route to substituted guanidines. The choice of synthetic route often depends on the nature of the desired substituents and the availability of starting materials.

For the specific case of N-(cyclohexylmethyl)guanidine, a plausible synthetic route would involve the reaction of cyclohexylmethanamine with a guanylating agent such as S-methylisothiourea sulfate (B86663) or cyanamide (B42294). The resulting hydroiodide salt can then be obtained by treatment with hydriodic acid.

Introduction of Heterocyclic Rings and Other Moieties

The introduction of heterocyclic rings as bioisosteric replacements for the cyclohexyl or methyl moiety, or as additional substituents on the guanidine nitrogen atoms, represents a common strategy in drug design to modulate physicochemical properties and target interactions. Heterocycles can introduce a range of electronic effects, hydrogen bonding capabilities, and conformational constraints that can significantly impact a compound's biological activity.

Key Research Findings:

Studies on various guanidine derivatives have shown that incorporating heterocyclic moieties can lead to significant enhancements in potency and selectivity for various biological targets. For instance, in the context of receptor binding, replacing a simple alkyl or cycloalkyl group with a heteroaromatic ring can introduce potential π-π stacking interactions with aromatic amino acid residues in the target's binding pocket.

Aromatic Heterocycles: The substitution of the cyclohexyl group with aromatic heterocycles such as pyridine, thiophene, or furan (B31954) could introduce electronic variations. An electron-withdrawing heterocycle might alter the pKa of the guanidinium group, influencing its ionization state at physiological pH and its ability to form salt bridges.

Saturated Heterocycles: Replacing the cyclohexyl ring with saturated heterocycles like piperidine, morpholine (B109124), or pyrrolidine (B122466) can introduce heteroatoms capable of acting as hydrogen bond acceptors or donors. This can lead to new, favorable interactions with the biological target. For example, a morpholine ring introduces an ether oxygen that can act as a hydrogen bond acceptor.

Fused Heterocyclic Systems: The incorporation of larger, fused heterocyclic systems, such as quinoline (B57606) or indole, can provide a more extensive scaffold for interaction with the target, potentially increasing binding affinity through enhanced van der Waals forces and hydrophobic interactions.

Data on Heterocyclic Analogues of Guanidine Compounds

| Modification | Rationale | Potential Impact on Activity |

| Cyclohexyl → Pyridyl | Introduce aromaticity and a hydrogen bond acceptor | Altered electronics, potential for new H-bonds |

| Cyclohexyl → Thienyl | Bioisosteric replacement with different electronics | Modified lipophilicity and target interaction |

| Cyclohexyl → Piperidinyl | Introduce a basic nitrogen and H-bond acceptor | Potential for new ionic and hydrogen bonds |

| Cyclohexyl → Morpholinyl | Introduce a hydrogen bond acceptor | Increased polarity and potential for H-bonds |

This table presents hypothetical modifications to N-(cyclohexylmethyl)guanidine and their potential impact based on general principles of medicinal chemistry, as direct experimental data for this specific compound is limited.

Cyclic Guanidine Analogues

The formation of cyclic guanidine analogues, where the guanidine nitrogen atoms are incorporated into a ring system, is another powerful strategy to constrain the conformation of the molecule. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to a significant increase in affinity.

Key Research Findings:

The cyclization of guanidine-containing molecules has been shown to be a successful strategy in the development of potent and selective ligands for various receptors and enzymes. These cyclic systems can range from simple five- or six-membered rings to more complex bicyclic and polycyclic structures.

Five- and Six-Membered Rings: The incorporation of the guanidine moiety into a five-membered (e.g., 2-iminoimidazolidine) or six-membered (e.g., 2-iminotetrahydropyrimidine) ring can fix the relative positions of the guanidine nitrogens. The specific ring size and substitution pattern will dictate the resulting geometry and biological activity.

Bicyclic Guanidines: Bicyclic guanidine systems, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are known for their strong basicity and catalytic activity. As part of a larger molecule, such rigid structures can precisely orient appended functional groups for optimal interaction with a biological target.

Data on Cyclic Guanidine Analogues

| Cyclic System | Key Structural Feature | Potential Impact on Activity |

| 2-Iminoimidazolidine | Planar, rigid five-membered ring | Conformational restriction, altered pKa |

| 2-Iminotetrahydropyrimidine | Flexible six-membered ring | Constrained but flexible geometry |

| Bicyclic Guanidine (e.g., TBD-like) | Rigid, conformationally locked | Precise positioning of substituents |

Mechanistic Investigations of Biological Activity Non Human/non Clinical Perspective

Interactions with Biological Macromolecules

The structure of N-(cyclohexylmethyl)guanidine hydroiodide facilitates a range of interactions with proteins and other macromolecules, leading to denaturation, enzyme inhibition, and modulation of protein-protein interactions.

Guanidinium (B1211019) salts are well-established chaotropic agents, with guanidine (B92328) hydrochloride (GuHCl) being a canonical example used extensively in protein chemistry. qinmuchem.comnih.gov Chaotropic agents disrupt the structure of water, weakening the hydrophobic effect that is a primary driving force for protein folding. qinmuchem.com The guanidinium ion achieves this by interfering with the hydrogen-bonding network of water and favorably interacting with both nonpolar and polar parts of the protein, thereby destabilizing the compact native state. qinmuchem.comnih.gov

As a guanidinium salt, N-(cyclohexylmethyl)guanidine hydroiodide is expected to function as a chaotropic agent. Its mechanism would involve:

Disruption of Hydrogen Bonds: The guanidinium group can break the intramolecular hydrogen bonds that stabilize a protein's secondary and tertiary structures. qinmuchem.com

Weakening Hydrophobic Interactions: By increasing the solubility of non-polar amino acid side chains, the compound reduces the thermodynamic favorability of burying these residues in the protein core, leading to unfolding. qinmuchem.com

Direct Binding: The denatured protein may preferentially bind to the guanidinium compound, shifting the equilibrium from the native to the unfolded state. qinmuchem.com

This property is crucial for the purification of recombinant proteins from inclusion bodies—insoluble aggregates formed during overexpression in hosts like E. coli. The process involves solubilizing these aggregates with a high concentration of a denaturant like a guanidinium salt, followed by a refolding step where the denaturant is removed, allowing the protein to assume its native, functional conformation. qinmuchem.com The ionic nature of guanidinium salts can sometimes mask electrostatic interactions within proteins, which can be a differentiating factor from non-ionic denaturants like urea (B33335). nih.gov In some cases, low concentrations of GuHCl have been observed to stabilize proteins, particularly those with arginine-binding sites, suggesting that specific binding can precede the generalized chaotropic effect seen at high concentrations. nih.gov

The guanidinium group is a critical structural motif in the design of various enzyme inhibitors, primarily due to its ability to act as an arginine mimetic.

HIV-1 Protease: This enzyme is a key target in antiretroviral therapy. nih.gov It is a homodimer, and its dimerization is essential for catalytic activity. nih.govwikipedia.org Some inhibitors containing a guanidinium scaffold have been specifically designed to prevent this dimerization process. nih.gov They achieve this by mimicking the terminal sequences of the protease and introducing favorable electrostatic and hydrogen-bonding interactions, for which the guanidinium group is essential. nih.gov The positively charged guanidinium group can form strong interactions with negatively charged residues, such as the C-terminal carboxylate of Phe-99 in the protease, thereby disrupting the interface required for dimerization. nih.gov Other HIV-1 protease inhibitors work by directly blocking the active site, mimicking the substrate's transition state. wikipedia.org

Signal Peptidase IB (SpsB): Research on alkyl guanidinium compounds has identified SpsB, a crucial enzyme in bacterial protein secretion, as a molecular target. nih.govacs.org Interestingly, the mechanism was found to be activation rather than inhibition. The guanidinium compound L15 was shown to bind to and activate SpsB, leading to a dysregulation of protein secretion and subsequent bacterial cell death. nih.gov This represents an unconventional antimicrobial strategy, where the over-activation of an essential enzyme becomes lethal. Structure-activity relationship studies confirmed that the guanidinium moiety was crucial for this biological activity. acs.org

Table 1: Examples of Guanidine Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| Bicyclic Guanidinium Derivatives | HIV-1 Protease | Inhibition of protease dimerization by binding to the N- and C-termini interface. | nih.gov |

| Alkyl Guanidinium (L15) | Signal Peptidase IB (SpsB) | Activation of the enzyme, leading to dysregulation of protein secretion and cell death. | nih.gov |

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is associated with numerous diseases. The guanidinium group is a privileged scaffold in the design of molecules that modulate PPIs. nih.gov Because arginine residues are frequently found at the "hot spots" of PPI interfaces, the guanidinium moiety is an effective tool for mimicking these key interactions. researchgate.netnih.gov

The positively charged, planar structure of the guanidinium group allows it to form:

Bidentate Hydrogen Bonds: It can act as a hydrogen bond donor, forming strong, salt-bridge interactions with carboxylate groups of aspartate or glutamate (B1630785) residues on a protein surface.

Cation-π Interactions: It can interact favorably with the aromatic side chains of tryptophan, tyrosine, or phenylalanine. researchgate.net

By incorporating a guanidinium group, synthetic molecules can effectively compete with the natural binding partner of a protein, disrupting the formation of a functional protein complex. nih.gov The addition of a hydrophobic moiety, such as the cyclohexylmethyl group in N-(cyclohexylmethyl)guanidine hydroiodide, can further enhance binding affinity by engaging with hydrophobic pockets adjacent to the arginine-binding site, increasing both the potency and specificity of the interaction.

Cellular and Sub-Cellular Effects (In Vitro and Non-Human Models)

In cellular systems, N-(cyclohexylmethyl)guanidine hydroiodide is anticipated to exhibit a range of effects stemming from its molecular interactions, including antiproliferative and antibacterial activities.

Numerous synthetic guanidine derivatives have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines. nih.govnih.govontosight.ai Mechanistic studies suggest that these compounds often trigger programmed cell death, or apoptosis.

Key mechanisms identified for guanidine derivatives in cancer cell lines include:

Induction of Apoptosis: Studies on guanidines containing a chalcone (B49325) skeleton showed potent cytotoxicity against human leukemia cell lines (e.g., U-937, HL-60). nih.gov This cell death was mediated by the activation of key apoptotic enzymes, including the initiator caspase-9 and the executioner caspase-3. nih.gov

Mitochondrial Pathway Involvement: The activation of caspases was associated with the release of cytochrome c from the mitochondria, a critical step in the intrinsic pathway of apoptosis. nih.gov

Cell Cycle Arrest: Some guanidine derivatives have been shown to block cell proliferation by arresting the cell cycle at specific phases, such as the G2-M phase, potentially by targeting cyclin-dependent kinases. nih.gov

MAPK/ERK Pathway Inhibition: Certain diaryl guanidinium compounds have been found to abrogate the activation of the ERK signaling pathway, which is often hyperactive in cancer and drives proliferation. mdpi.com

The combination of a guanidinium head and a lipophilic tail in N-(cyclohexylmethyl)guanidine hydroiodide is consistent with structures known to possess these antiproliferative properties, where the guanidinium group interacts with cellular targets and the lipophilic portion facilitates membrane transit and hydrophobic interactions. morressier.com

Table 2: Antiproliferative Activity of Representative Guanidine Derivatives

| Compound Class | Cancer Cell Line | Observed IC50 | Mechanism | Reference |

|---|---|---|---|---|

| Chalcone-Guanidine Hybrid (6f) | Human Leukemia (U-937) | 1.6 ± 0.6 µM | Induction of apoptosis via caspase-9 and -3 activation. | nih.gov |

| Chalcone-Guanidine Hybrid (6i) | Human Leukemia (U-937) | ~1.6 µM | Potent apoptosis induction. | nih.gov |

| Diaryl Guanidinium (7) | Human Leukemia (HL-60) | 8.63 µM | Inhibition of ERK activation. | mdpi.com |

The guanidine functional group is a cornerstone of many effective antimicrobial agents due to its cationic nature and ability to interact with negatively charged components of bacterial cells. nih.gov

Cell Membrane Disruption: The primary antibacterial mechanism for many guanidine-based compounds is the disruption of the bacterial cell membrane. acs.orgnih.gov Bacterial membranes are rich in anionic lipids, creating a net negative surface charge. The positively charged guanidinium head of compounds like N-(cyclohexylmethyl)guanidine hydroiodide is drawn to the bacterial surface via electrostatic interactions. nih.govnih.gov This is followed by the insertion of the hydrophobic tail (the cyclohexylmethyl group) into the lipid bilayer, which disrupts the membrane's structural integrity. acs.org This disruption leads to increased membrane permeability, leakage of essential intracellular components (ions, metabolites, nucleic acids), and ultimately, cell death. nih.govresearchgate.net This mechanism is effective against a broad spectrum of bacteria, including problematic Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative pathogens like Escherichia coli. nih.govresearchgate.net

Targeting Bacterial Division Proteins: A more specific, though less commonly attributed mechanism for guanidine compounds, is the inhibition of essential cellular processes like cell division. The filamenting temperature-sensitive protein Z (FtsZ) is a crucial bacterial protein that forms a contractile "Z-ring" at the division site, initiating cytokinesis. mdpi.comnih.gov Inhibition of FtsZ polymerization or assembly prevents bacterial cell division, leading to filamentation and cell death, making it an attractive target for novel antibiotics. nih.govmdpi.comresearchgate.net While many known FtsZ inhibitors are benzamides or nucleotide analogs, the guanidinium scaffold is a versatile pharmacophore that could be incorporated into novel FtsZ-targeting compounds. mdpi.commdpi.com

Table 3: Antibacterial Activity of Representative Guanidine Derivatives

| Compound/Class | Target Organism(s) | Mechanism | Reference |

|---|---|---|---|

| Polyhexamethylene Guanidine (PHMG) | E. coli, S. aureus | Disruption of cell membrane integrity, leading to leakage of intracellular contents. | nih.govresearchgate.net |

| Lipoguanidines | E. coli, P. aeruginosa, K. pneumoniae | Disruption of bacterial membranes; sensitizes bacteria to other antibiotics. | acs.orgnih.govkcl.ac.uk |

| Alkyl Guanidinium (L15) | S. aureus, E. coli | Activation of Signal Peptidase IB (SpsB), dysregulating protein secretion. | nih.govacs.org |

Modulation of Receptor Systems (e.g., Histamine H1, H2, H3, H4 receptors, Muscarinic M2/M4 receptors, Sigma receptors in non-human models/in vitro)

No data is available on the interaction of N-(cyclohexylmethyl)guanidine hydroiodide with histamine, muscarinic, or sigma receptor systems in non-human or in vitro models.

Agonist and Antagonist Activities

There is no published research identifying or quantifying the agonist or antagonist properties of N-(cyclohexylmethyl)guanidine hydroiodide at any receptor.

Receptor Selectivity Profiling

Without primary binding or functional data, a receptor selectivity profile for N-(cyclohexylmethyl)guanidine hydroiodide cannot be constructed.

Mechanisms of Action in Cellular Assays (e.g., GTPase assays, affinity precipitation)

No studies utilizing cellular assays such as GTPase assays or affinity precipitation have been reported for N-(cyclohexylmethyl)guanidine hydroiodide to elucidate its mechanism of action.

Applications in Materials Science and Chemical Synthesis

Role as a Building Block for Heterocyclic Compounds

Guanidines are well-established building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net The N-(cyclohexylmethyl)guanidine moiety can serve as a key synthon in the construction of various heterocyclic rings, such as pyrimidines and triazines, through condensation reactions with suitable precursors.

One of the most notable applications of guanidines in heterocyclic synthesis is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester, and a urea (B33335) or its derivative. By employing N-(cyclohexylmethyl)guanidine in this multicomponent reaction, it is possible to synthesize substituted dihydropyrimidines. These structures are valuable scaffolds in drug discovery. The general reaction scheme involves the condensation of the guanidine (B92328) with the other components to form the six-membered ring.

Furthermore, guanidines can be utilized in the synthesis of triazine derivatives. These reactions typically involve the condensation of the guanidine with compounds containing two suitably placed electrophilic centers. The resulting triazine core can be further functionalized to create materials with specific electronic or biological properties. While specific examples detailing the use of N-(cyclohexylmethyl)guanidine hydroiodide are not extensively documented in publicly available literature, the known reactivity of the guanidine functional group strongly suggests its utility in these synthetic strategies. tubitak.gov.trresearchgate.net

The synthesis of various heterocyclic compounds using guanidine derivatives is a versatile and widely explored area of organic chemistry. Below is a table summarizing some common heterocyclic systems that can be synthesized from guanidine precursors.

| Heterocyclic System | General Synthetic Approach | Potential Application Areas |

| Pyrimidines | Biginelli reaction with β-dicarbonyl compounds and aldehydes. | Pharmaceuticals, Agrochemicals |

| Triazines | Cyclocondensation with dicarbonyl compounds or their equivalents. | Materials Science, Dyes |

| Imidazoles | Reaction with α-haloketones. | Medicinal Chemistry, Catalysis |

| Quinazolines | Condensation with 2-aminobenzoyl derivatives. | Pharmaceuticals |

Use as a Reagent in Complex Organic Transformations

The unique chemical properties of guanidines, such as their strong basicity and nucleophilicity, make them useful reagents and catalysts in a variety of complex organic transformations. tubitak.gov.tr N-(cyclohexylmethyl)guanidine, as a substituted guanidine, can participate in and promote several types of reactions.

In its protonated form, as the hydroiodide salt, the guanidinium (B1211019) cation can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. The lipophilic cyclohexylmethyl group can enhance its solubility in organic solvents, making it potentially effective in this role.

As a strong base, N-(cyclohexylmethyl)guanidine can be used to deprotonate a wide range of acidic protons, thereby generating reactive intermediates for subsequent reactions. This catalytic activity is crucial in processes such as Michael additions, aldol (B89426) condensations, and other base-catalyzed reactions. While specific catalytic applications of N-(cyclohexylmethyl)guanidine hydroiodide are not widely reported, the general catalytic utility of guanidines is well-established.

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules in a single step. tubitak.gov.trresearchgate.netrug.nlnih.gov Guanidines and their salts are frequently employed as key components or catalysts in these reactions. tubitak.gov.trresearchgate.net The application of N-(cyclohexylmethyl)guanidine hydroiodide in such transformations would be a logical extension of known guanidine chemistry.

Integration into Polymeric Materials

The incorporation of guanidinium groups into polymeric structures can impart unique and desirable properties to the resulting materials. researchgate.net Guanidine-containing polymers have been extensively studied for their antimicrobial properties, which arise from the cationic nature of the protonated guanidinium group that can interact with and disrupt bacterial cell membranes.

N-(cyclohexylmethyl)guanidine hydroiodide can be envisioned as a monomer or a precursor to a monomer for the synthesis of such functional polymers. For instance, a polymerizable group could be introduced onto the cyclohexyl or methyl moiety, allowing for its incorporation into a polymer backbone via various polymerization techniques.

Alternatively, the guanidine functionality can be introduced into a pre-existing polymer through post-polymerization modification. A polymer bearing suitable electrophilic sites could be reacted with N-(cyclohexylmethyl)guanidine to append the guanidinium moiety onto the polymer side chains. The resulting guanidinium-functionalized polymers could find applications as biocidal materials, for example, in coatings, textiles, or medical devices.

The table below outlines potential methods for integrating N-(cyclohexylmethyl)guanidine into polymeric materials.

| Polymer Integration Method | Description | Potential Polymer Properties |

| Direct Polymerization of a Guanidine-containing Monomer | A monomer containing the N-(cyclohexylmethyl)guanidine moiety is synthesized and subsequently polymerized. | Controlled incorporation and distribution of the functional group. |

| Post-polymerization Modification | A pre-formed polymer is chemically modified to introduce the N-(cyclohexylmethyl)guanidine group. | Versatile method applicable to various polymer backbones. |

| Copolymerization | A guanidine-containing monomer is copolymerized with other monomers to tailor the material properties. | Tunable physical and chemical properties of the final material. |

Potential in Sensor Devices and Other Chemical Technologies

The ability of the guanidinium group to form strong hydrogen bonds and electrostatic interactions with various anions and neutral molecules makes it an attractive functional group for the development of chemical sensors. While there is no specific literature on the use of N-(cyclohexylmethyl)guanidine hydroiodide in sensor devices, the principles of supramolecular chemistry suggest its potential in this area.

A sensor molecule incorporating the N-(cyclohexylmethyl)guanidinium moiety could be designed to selectively bind to a specific analyte. This binding event could then be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The cyclohexylmethyl group could be modified to tune the solubility and binding properties of the sensor molecule.

Furthermore, guanidinium-based compounds have been explored as components in ion-selective electrodes and other electrochemical sensors. The specific interactions of the guanidinium group with certain ions can be exploited to create devices for the detection and quantification of these species in various samples. The development of such sensors based on N-(cyclohexylmethyl)guanidine hydroiodide would be a promising avenue for future research.

Future Research and Emerging Applications of N-(cyclohexylmethyl)guanidine Hydroiodide